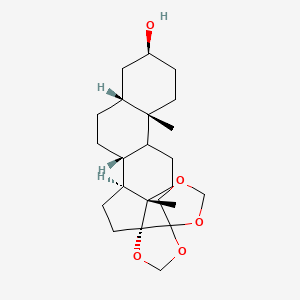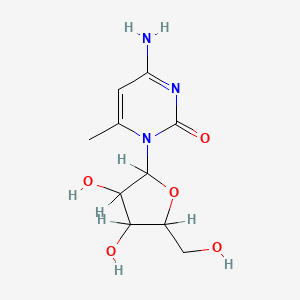
Bis(4-(triethoxysilyl)butyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-(triethoxysilyl)butyl)amine: is an organosilane compound characterized by the presence of two triethoxysilyl groups attached to a butyl chain, which is further connected to an amine group. This compound is notable for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. It is widely used in various industrial applications, including the production of advanced materials and coatings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(triethoxysilyl)butyl)amine typically involves the reaction of 4-aminobutyltriethoxysilane with a suitable silane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Hydrolysis and Condensation: The triethoxysilyl groups undergo hydrolysis in the presence of water, forming silanol groups. These silanol groups then condense to form siloxane bonds, resulting in the formation of the desired compound.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions: Bis(4-(triethoxysilyl)butyl)amine undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various electrophiles can react with the amine group under mild conditions.
Major Products:
Siloxane Polymers: Formed through the condensation of silanol groups.
Substituted Amines: Formed through nucleophilic substitution reactions involving the amine group.
科学的研究の応用
Chemistry: Bis(4-(triethoxysilyl)butyl)amine is used as a coupling agent in the synthesis of hybrid materials, where it promotes the adhesion between organic polymers and inorganic substrates. It is also employed in the preparation of functionalized silica nanoparticles.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It enhances the durability and performance of these materials by improving their adhesion properties.
作用機序
The mechanism of action of Bis(4-(triethoxysilyl)butyl)amine involves the formation of strong covalent bonds between the triethoxysilyl groups and the surfaces of inorganic materials. The amine group can interact with organic molecules, facilitating the formation of hybrid materials. The compound’s ability to undergo hydrolysis and condensation reactions allows it to form stable siloxane networks, which contribute to its effectiveness as a coupling agent.
類似化合物との比較
- Bis(3-(triethoxysilyl)propyl)amine
- Bis(3-(trimethoxysilyl)propyl)amine
- Bis(4-(trimethoxysilyl)butyl)amine
Comparison: Bis(4-(triethoxysilyl)butyl)amine is unique due to its specific butyl chain length and triethoxysilyl groups, which provide distinct properties in terms of reactivity and compatibility with various substrates. Compared to its analogs with different alkyl chain lengths or methoxy groups, it offers a balance of flexibility and reactivity, making it suitable for a wide range of applications.
特性
分子式 |
C20H47NO6Si2 |
|---|---|
分子量 |
453.8 g/mol |
IUPAC名 |
4-triethoxysilyl-N-(4-triethoxysilylbutyl)butan-1-amine |
InChI |
InChI=1S/C20H47NO6Si2/c1-7-22-28(23-8-2,24-9-3)19-15-13-17-21-18-14-16-20-29(25-10-4,26-11-5)27-12-6/h21H,7-20H2,1-6H3 |
InChIキー |
NSRRQJNPCVHGJN-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCCNCCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


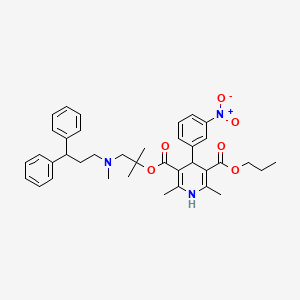
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)
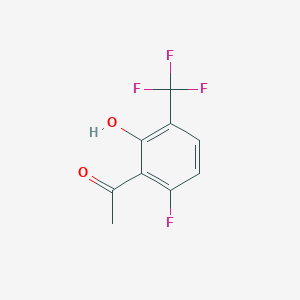

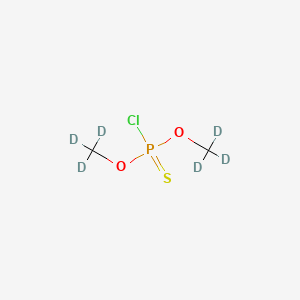
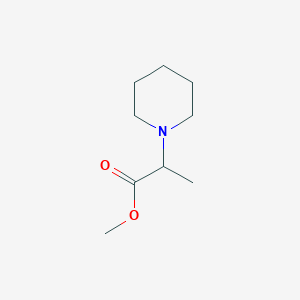


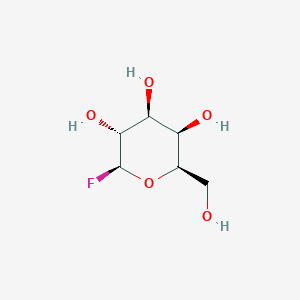
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
